6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound . It is a member of the beta-carbolines .
Chemical Reactions Analysis
The chemical reactions involving “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly provided in the search results .Scientific Research Applications
Field
This compound is used in the field of Medicinal Chemistry for cancer research .
Application
A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Method of Application
The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Results
All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The target compounds were more potent against A549 compared to the other three cell lines .
2. Oxidation Studies
Field
This compound is used in the field of Organic Chemistry for oxidation studies .
Application
The compound was used to study chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .
Method of Application
The oxidation process was studied using various oxidants, solvents, and concentrations of reactants .
Results
The oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
3. Inhibitor and Degrader of Estrogen Receptors
Field
This compound is used in the field of Pharmaceutical Chemistry .
Application
The compound is used as an inhibitor and degrader of estrogen receptors .
Method of Application
The compound is used in the treatment of ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .
Results
The results of this application are not specified in the source .
4. Radiotracer for LRRK2
Field
This compound is used in the field of Neuroscience .
Application
The compound is used as a radiotracer for leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease .
Method of Application
The compound is used as a lead compound for developing new radiotracers with improved in vivo brain properties .
Results
While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .
5. Antibacterial Activity
Field
This compound is used in the field of Pharmaceutical Chemistry .
Application
The compound has been found to exhibit antibacterial activity .
Method of Application
The antibacterial evaluation was conducted by the agar well diffusion method .
Results
Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
6. Antiviral Activity
Field
This compound is used in the field of Pharmaceutical Chemistry .
Application
Indole derivatives, such as “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole”, have been found to exhibit antiviral activity .
Method of Application & Results
The specific methods of application and results are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBOYHOKTLJAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406471 | |
Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
17952-80-6 | |
Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.